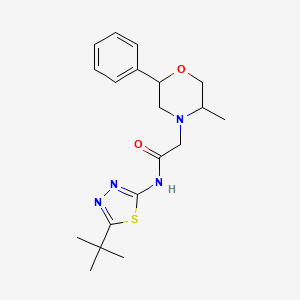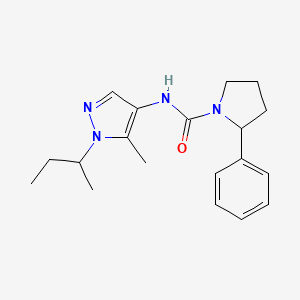
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-phenylmorpholin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-phenylmorpholin-4-yl)acetamide is a complex organic compound featuring a thiadiazole ring, a tert-butyl group, and a morpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole core One common approach is the cyclization of thiosemicarbazide derivatives with appropriate reagents to form the thiadiazole ring
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted morpholines and thiadiazoles.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly in the treatment of diseases such as diabetes, hypertension, and inflammation.
Material Science: Its unique structure could be useful in the design of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Organic Synthesis: It can be used as a building block or intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N-methylcarbamoyl chloride
Tebuthiuron
Uniqueness: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-phenylmorpholin-4-yl)acetamide stands out due to its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-phenylmorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-13-12-25-15(14-8-6-5-7-9-14)10-23(13)11-16(24)20-18-22-21-17(26-18)19(2,3)4/h5-9,13,15H,10-12H2,1-4H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPXJOGGQBIDFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1CC(=O)NC2=NN=C(S2)C(C)(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methyl-5-[methyl-(1-methylpyrazol-3-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6972290.png)
![5-Morpholin-4-yl-2-[(1-propan-2-ylpyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B6972295.png)
![N-[[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methyl]benzamide](/img/structure/B6972303.png)
![N-[[2-(trifluoromethyl)cyclohexyl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B6972308.png)
![3-[[[1-(Cyclopentanecarbonyl)piperidin-3-yl]sulfonylamino]methyl]benzoic acid](/img/structure/B6972313.png)
![(2-Cyclopropylpyrimidin-4-yl)-[2-(3-methoxyphenyl)morpholin-4-yl]methanone](/img/structure/B6972318.png)
![4-[(Thieno[3,2-b]pyridin-6-ylsulfonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6972335.png)
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[2-(3-methoxyphenyl)morpholin-4-yl]ethanone](/img/structure/B6972338.png)
![4-[[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6972344.png)
![3-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylsulfonylamino)-4-methoxyphenyl]propanoic acid](/img/structure/B6972362.png)
![(2S,3S)-2-[(4-cyano-2-methoxyphenyl)sulfonylamino]-3-methylpentanoic acid](/img/structure/B6972375.png)
![(4S)-3-[1-(oxolan-3-yl)pyrazol-4-yl]sulfonyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6972385.png)

![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[methyl-(1-methylpyrazol-4-yl)amino]acetamide](/img/structure/B6972402.png)
